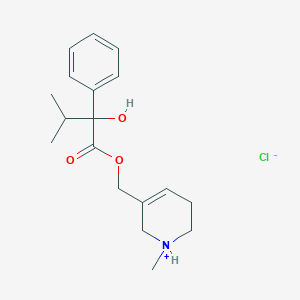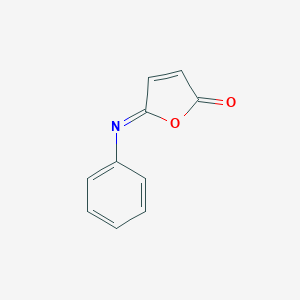
N-Phenylisomaleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BN-52020 is primarily extracted from the leaves of the Ginkgo biloba tree . The extraction process involves several steps, including solvent extraction, purification, and crystallization . The specific synthetic routes and reaction conditions for BN-52020 are not widely documented, as it is mainly obtained through natural extraction methods.
Industrial Production Methods
Industrial production of BN-52020 involves large-scale extraction from Ginkgo biloba leaves. The process includes harvesting the leaves, drying, and then using solvents to extract the active compounds. The extract is then purified to isolate BN-52020 .
Chemical Reactions Analysis
Types of Reactions
BN-52020 undergoes various chemical reactions, including:
Oxidation: BN-52020 can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the structure of BN-52020, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the BN-52020 molecule, potentially enhancing its activity.
Common Reagents and Conditions
Common reagents used in the reactions involving BN-52020 include oxidizing agents, reducing agents, and various catalysts . The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of BN-52020 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives of BN-52020, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
BN-52020 has a wide range of scientific research applications, including:
Mechanism of Action
BN-52020 exerts its effects by antagonizing the platelet-activating factor (PAF) receptor . This action inhibits the binding of PAF to its receptor, thereby preventing the downstream signaling pathways that lead to inflammation and immune response . The molecular targets of BN-52020 include the PAF receptor and various signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
BN-52020 is structurally related to other ginkgolides, including BN-52021 and BN-52022 . These compounds share similar PAF antagonist activity but differ in their potency and specific biological effects .
Uniqueness
BN-52020 is unique in its high potency as a PAF antagonist and its ability to inhibit PAF-induced platelet aggregation . This makes it a valuable compound for studying the mechanisms of PAF antagonism and developing new therapeutic agents .
Properties
CAS No. |
19990-26-2 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-phenyliminofuran-2-one |
InChI |
InChI=1S/C10H7NO2/c12-10-7-6-9(13-10)11-8-4-2-1-3-5-8/h1-7H |
InChI Key |
NULZNTDKTDTWGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C=CC(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


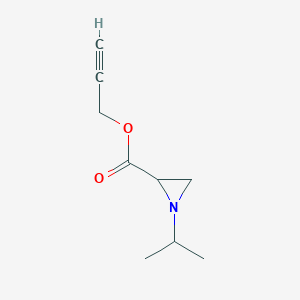

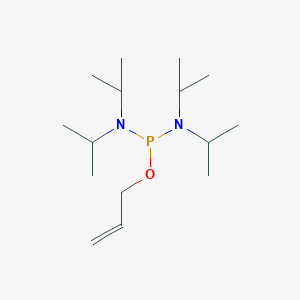

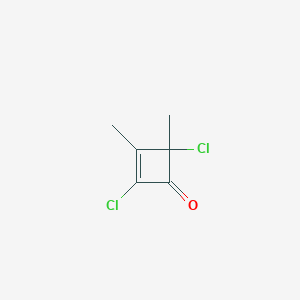
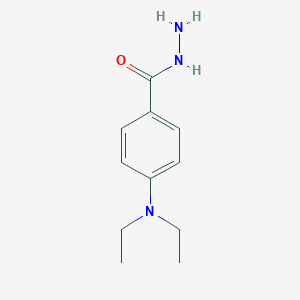
![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)

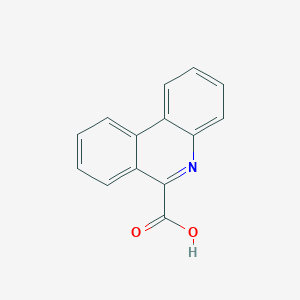


![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)

